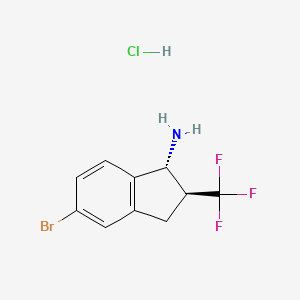
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group within its structure, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the indene ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Amination: Introduction of the amine group.
Resolution: Separation of the racemic mixture into its enantiomers.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro compound, while reduction may produce a dehalogenated product.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The amine group may participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is unique due to the combination of its bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10BrClF3N |
|---|---|
Peso molecular |
316.54 g/mol |
Nombre IUPAC |
(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H9BrF3N.ClH/c11-6-1-2-7-5(3-6)4-8(9(7)15)10(12,13)14;/h1-3,8-9H,4,15H2;1H/t8-,9-;/m0./s1 |
Clave InChI |
ZQFIHQNLRSHFDT-OZZZDHQUSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl |
SMILES canónico |
C1C(C(C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


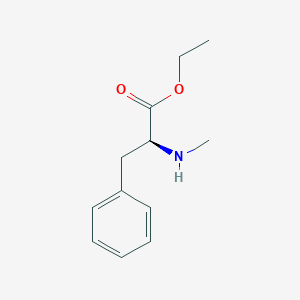
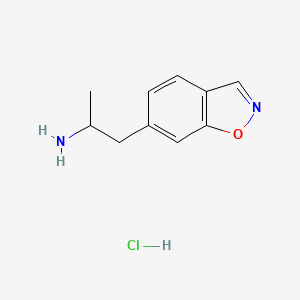
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)

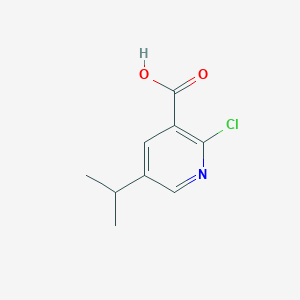

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)
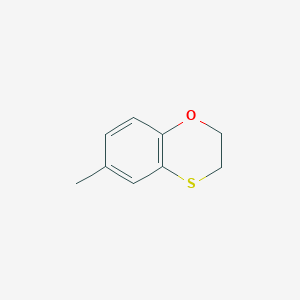
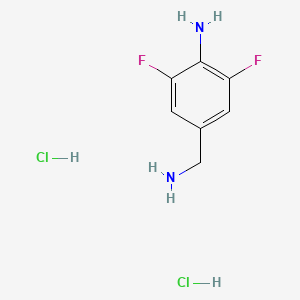

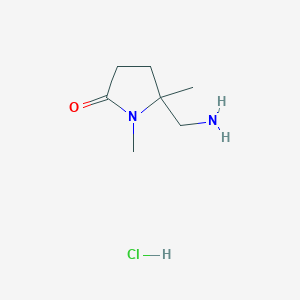

![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
